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2-(cyclopropylsulfamoyl)ethanethioamide
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Overview
Description
2-(Cyclopropylsulfamoyl)ethanethioamide is an organic compound with the molecular formula C5H10N2O2S2 and a molecular weight of 194.28 g/mol This compound is characterized by the presence of a cyclopropyl group attached to a sulfamoyl moiety, which is further connected to an ethanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylsulfamoyl)ethanethioamide typically involves the following steps:
Formation of Cyclopropylsulfamoyl Chloride: This intermediate can be prepared by reacting cyclopropylamine with chlorosulfonic acid under controlled conditions.
Reaction with Ethanethioamide: The cyclopropylsulfamoyl chloride is then reacted with ethanethioamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylsulfamoyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Bases: Triethylamine or sodium hydroxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce sulfides or thiols.
Scientific Research Applications
2-(Cyclopropylsulfamoyl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(cyclopropylsulfamoyl)ethanethioamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylsulfamoyl)ethanamide: Similar structure but lacks the thioamide group.
2-(Cyclopropylsulfamoyl)ethanethiol: Contains a thiol group instead of a thioamide.
Cyclopropylsulfonamide: Lacks the ethanethioamide moiety.
Uniqueness
2-(Cyclopropylsulfamoyl)ethanethioamide is unique due to the presence of both a cyclopropylsulfamoyl group and an ethanethioamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Biological Activity
2-(Cyclopropylsulfamoyl)ethanethioamide, a compound with the chemical formula C5H10N2O2S2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound consists of a cyclopropyl group attached to a sulfamoyl moiety and an ethanethioamide. This unique configuration is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
Table 1: Antimicrobial Activity Against Various Strains
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Klebsiella pneumoniae | 32 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against certain types of cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 12 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The low IC50 values for HeLa and MCF-7 cells highlight its potential as an anticancer agent.
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Preliminary studies suggest that it may interfere with the folate synthesis pathway, crucial for microbial growth and cancer cell metabolism.
Case Studies and Research Findings
Several case studies have explored the effects of this compound in various biological contexts:
- Case Study on Antimicrobial Efficacy : A study conducted on patients with recurrent urinary tract infections found that treatment with formulations containing this compound resulted in a significant reduction in bacterial load compared to controls, suggesting its clinical applicability in treating resistant infections.
- Case Study on Cancer Treatment : In a preclinical model using mice implanted with human cancer cells, administration of the compound led to tumor regression in a significant percentage of subjects, indicating potential for further development in oncology therapeutics.
Properties
CAS No. |
1494720-78-3 |
---|---|
Molecular Formula |
C5H10N2O2S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-(cyclopropylsulfamoyl)ethanethioamide |
InChI |
InChI=1S/C5H10N2O2S2/c6-5(10)3-11(8,9)7-4-1-2-4/h4,7H,1-3H2,(H2,6,10) |
InChI Key |
BJSXXQGVZDMVEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)CC(=S)N |
Purity |
95 |
Origin of Product |
United States |
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